1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOABZDBECYZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)C#N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile and Its Derivatives
Annulation Strategies for Pyrazolo[4,3-b]pyridine Ring System Construction
The construction of the pyrazolo[4,3-b]pyridine ring system is generally categorized into two main retrosynthetic approaches: fusing a pyridine (B92270) ring onto a pyrazole (B372694) core or, less commonly, forming a pyrazole ring on a pyridine scaffold. nih.govresearchgate.net
Formation of the Pyridine Ring onto a Preformed Pyrazole Moiety
Building the pyridine portion of the fused heterocyclic system onto an existing pyrazole is a widely employed and versatile strategy. This approach typically starts with functionally substituted 4-aminopyrazoles, which undergo cyclization reactions with various carbon-based building blocks to form the six-membered pyridine ring. nih.gov
One of the principal methods for pyridine ring annulation involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with compounds containing an active methylene (B1212753) group. nih.gov This reaction, a variant of the Friedländer annulation, provides a direct route to the pyrazolo[4,3-b]pyridine skeleton. A notable challenge with this method is the inherent instability of the 4-aminopyrazole-5-carbaldehyde precursors. To overcome this, the reaction is often carried out using N-protected forms of the aminopyrazole, such as the N-Boc derivative, which enhances stability and allows for successful cyclocondensation. The reaction typically proceeds by reacting the protected aminopyrazole-carbaldehyde with various ketones in refluxing acetic acid, often catalyzed by a base like pyrrolidine.
A more general and frequently utilized approach is the cyclization of various 5-functionalized 4-aminopyrazoles with 1,3-dielectrophilic synthons. This strategy offers broad flexibility in accessing a wide range of substituted pyrazolo[4,3-b]pyridines.
One such method is the multi-component reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile. For instance, pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives have been synthesized via a one-step, three-component reaction of a 5-aminopyrazole derivative, various aromatic aldehydes, and 3-oxo-3-phenylpropanenitrile. This approach is highly efficient for creating molecular diversity.
Another effective strategy involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. This method can be tuned to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate catalyst system (e.g., silver, iodine, or N-Bromosuccinimide), demonstrating good functional group tolerance and high regioselectivity. mdpi.commdpi.com The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by Lewis acids such as ZrCl₄, also serves as a reliable method for constructing the pyridine ring. researchgate.net
The table below summarizes several specific examples of this synthetic strategy.
| 5-Aminopyrazole Derivative | Reagent(s) | Conditions | Product | Yield (%) |
| 5-amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄, DMF/EtOH, 95 °C, 16h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28% researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Ag(CF₃CO₂), TfOH, DMAc, 100 °C, 2h | 3,6-Dimethyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine | 72% mdpi.com |
| 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Ag(CF₃CO₂), TfOH, DMAc, 100 °C, 2h | 4-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine | 68% mdpi.com |
| 5-amino-3-methyl-1H-pyrazole | Aromatic Aldehydes, 3-oxo-3-phenylpropanenitrile | - | 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | 63-83% |
This subsection outlines a highly specific synthetic pathway for the pyrazolo[4,3-b]pyridine ring system. The reaction involves the use of arylidenemalononitriles and 4-nitrosoantipyrine. However, detailed research findings and procedural specifics for this particular transformation are not widely documented in readily available scientific literature, indicating it may be a niche or highly specialized method.
Formation of the Pyrazole Ring onto a Preexisting Pyridine Scaffold
While less common than the alternative approach, the construction of the pyrazole ring onto a functionalized pyridine core is a viable strategy for synthesizing pyrazolo[4,3-b]pyridines. nih.govresearchgate.net This method is particularly useful when the desired substitution pattern on the pyridine ring is more easily accessible from pyridine starting materials.
An efficient and modern approach for forming the pyrazole ring involves an intramolecular nucleophilic aromatic substitution (SNAr) of a nitro group on the pyridine ring. nih.gov This strategy has been successfully developed starting from readily available 2-chloro-3-nitropyridines. nih.gov
The synthetic sequence begins with a conventional SNAr reaction where the chlorine atom at the C-2 position of the nitropyridine is displaced by the enolate of a β-ketoester, such as ethyl acetoacetate, to form a pyridinyl keto ester. This intermediate is then subjected to a modified Japp-Klingemann reaction with an aryldiazonium salt. This step forms a hydrazone intermediate, which is poised for the key cyclization step. In the presence of a base like pyrrolidine, the hydrazone anion attacks the carbon bearing the nitro group (C-3), displacing it via an intramolecular SNAr mechanism to furnish the fused pyrazole ring. nih.gov This entire sequence, from the pyridinyl keto ester to the final product, can often be performed in a one-pot manner, enhancing its operational simplicity and efficiency. nih.gov
The following table presents a range of pyrazolo[4,3-b]pyridine derivatives synthesized using this intramolecular SNAr methodology, showcasing its scope with various substituents on the pyridine and the newly formed pyrazole ring. nih.gov
Modified Japp–Klingemann Reactions
A highly effective strategy for the synthesis of the 1H-pyrazolo[4,3-b]pyridine core involves a modified Japp–Klingemann reaction. nih.gov This reaction is a cornerstone in the formation of hydrazones from β-keto esters and aryldiazonium salts, which can then undergo cyclization to form the pyrazole ring. In the context of pyrazolo[4,3-b]pyridine synthesis, this reaction is part of a sequence that efficiently builds the pyrazole portion of the bicyclic system onto a pre-existing pyridine framework. nih.gov The modification of the classical Japp-Klingemann reaction in these syntheses often involves the integration of the azo-coupling, deacylation, and pyrazole ring annulation steps into a streamlined, often one-pot, process. nih.gov
Utility of 2-Chloro-3-nitropyridines as Precursors
Readily available 2-chloro-3-nitropyridines serve as versatile and highly valuable precursors for the synthesis of 1H-pyrazolo[4,3-b]pyridines. nih.gov Their utility stems from the presence of two key reactive sites: the chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group, which can act as a leaving group in a subsequent intramolecular cyclization.
The synthetic sequence typically begins with the SNAr reaction of a 2-chloro-3-nitropyridine (B167233) with a β-keto ester, such as ethyl acetoacetate, in the presence of a base. This step forms a pyridinyl keto ester intermediate. This intermediate is then subjected to a Japp-Klingemann reaction with an aryldiazonium salt to form a hydrazone. The final step involves an intramolecular cyclization where the hydrazone nitrogen attacks the carbon bearing the nitro group, leading to the formation of the pyrazole ring and displacement of the nitro group. nih.gov This approach offers a robust and modular route to a variety of substituted 1H-pyrazolo[4,3-b]pyridines.
Targeted Synthesis of the 3-Carbonitrile Functionality and its Precursors
The introduction of the carbonitrile group at the 3-position is a critical step in the synthesis of the target compound. This can be achieved either by converting a precursor group already in place at the 3-position or by designing a synthetic route that directly incorporates the carbonitrile.
Conversion of Carboxylic Acid Ethyl Esters to Carbonitriles (e.g., from 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester)
A common and reliable method for introducing a carbonitrile group at the 3-position is through the conversion of a 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester. This transformation is typically a two-step process. First, the ethyl ester is converted to the corresponding primary amide, 1H-pyrazolo[4,3-b]pyridine-3-carboxamide. This is generally achieved by reacting the ester with ammonia (B1221849) or an ammonia equivalent.
The subsequent and final step is the dehydration of the primary amide to yield the desired 3-carbonitrile. A variety of dehydrating agents can be employed for this purpose, with phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) being common choices. The selection of the dehydrating agent and reaction conditions depends on the specific substrate and the presence of other functional groups.
Multi-component Reactions for Direct Carbonitrile Introduction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. In the context of pyrazolopyridine synthesis, MCRs can be designed to directly introduce the carbonitrile functionality. For the closely related pyrazolo[3,4-b]pyridine system, one-pot, multi-component syntheses have been reported that yield products bearing a carbonitrile group. nih.govnih.gov
These reactions often involve the condensation of a 5-aminopyrazole derivative, an aldehyde, and an active methylene compound containing a nitrile group, such as malononitrile (B47326) or a p-substituted β-ketonitrile. nih.gov The reaction proceeds through a series of condensations and cyclizations to build the pyridine ring onto the pyrazole core, with the nitrile-containing component directly furnishing the carbonitrile substituent on the newly formed pyridine ring. While these examples are for the pyrazolo[3,4-b]pyridine isomer, the principles of these MCRs can be conceptually applied to the design of synthetic routes for the direct introduction of a 3-carbonitrile group in the 1H-pyrazolo[4,3-b]pyridine series.
Advanced Synthetic Approaches and Catalysis
To improve efficiency, reduce waste, and simplify reaction procedures, advanced synthetic methods such as one-pot protocols are increasingly being developed for the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives.
Catalyst-Free Methodologies
Catalyst-free synthetic methods, particularly those employing mechanochemistry such as grinding, offer significant advantages in terms of environmental friendliness and operational simplicity. These solvent-free approaches can lead to high yields and reduced reaction times.
In a relevant study on a related isomer, 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles were synthesized through a one-pot, catalyst-free grinding procedure. This three-component reaction involved the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. The reactants were ground together in a mortar and pestle, leading to the formation of the desired products in good yields. While this specific example pertains to the [3,4-b] isomer, the principle of mechanochemical activation of reactants to facilitate cyclization could plausibly be applied to the synthesis of the [4,3-b] scaffold. However, specific examples of grinding procedures for the direct synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile were not prominently found in the surveyed literature.
A general approach to the 1H-pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a pre-functionalized pyridine. An efficient method starts from readily available 2-chloro-3-nitropyridines. nih.gov This multi-step sequence, while not entirely catalyst-free in all its stages, demonstrates a foundational approach to the core structure. The initial step involves a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction to construct the pyrazole ring. nih.gov
Table 1: Examples of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives Synthesized via a Modified Japp–Klingemann Reaction nih.gov
| Entry | R¹ | R² | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-cyanophenyl | NO₂ | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 |
| 2 | 4-fluorophenyl | NO₂ | Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 76 |
| 3 | 2-chlorophenyl | NO₂ | Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72 |
| 4 | 4-bromophenyl | NO₂ | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 83 |
The resulting 3-carboxylate derivatives can serve as precursors to the target 3-carbonitrile. A common synthetic transformation involves the conversion of the ester to a primary amide, followed by dehydration. This two-step process, while not detailed specifically for this system in the reviewed literature, is a standard protocol in organic synthesis.
Palladium-Catalyzed Transformations
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been applied to the synthesis and functionalization of pyrazolopyridine systems. Aminocarbonylation, a palladium-catalyzed reaction that introduces a carboxamide group, is a relevant transformation.
While a direct palladium-catalyzed aminocarbonylation to produce 1H-pyrazolo[4,3-b]pyridine-3-carboxamide was not explicitly found, a highly analogous reaction has been reported for the [3,4-b] isomer. In this study, 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives were subjected to palladium-catalyzed aminocarbonylation with various amines in the presence of carbon monoxide to afford the corresponding 3-carboxamides in excellent yields. thieme.de This methodology provides a strong precedent for a similar transformation on the [4,3-b] scaffold.
A plausible synthetic route towards this compound using this approach would involve the initial synthesis of a 3-halo-1H-pyrazolo[4,3-b]pyridine intermediate. This intermediate could then undergo palladium-catalyzed aminocarbonylation to yield the 3-carboxamide, which can subsequently be dehydrated to the desired 3-carbonitrile.
Table 2: Proposed Palladium-Catalyzed Aminocarbonylation for a 1H-Pyrazolo[4,3-b]pyridine Derivative (Hypothetical, based on [3,4-b] isomer data)
| Substrate | Amine | Catalyst | Ligand | Product |
| 3-Iodo-1H-pyrazolo[4,3-b]pyridine | R-NH₂ | Pd(OAc)₂ | Xantphos | 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide |
This approach highlights the potential of palladium catalysis for the late-stage functionalization of the 1H-pyrazolo[4,3-b]pyridine core.
Transition Metal Catalysis
Copper catalysis is widely used in organic synthesis, particularly in cycloaddition reactions and cross-coupling reactions. For the synthesis of pyrazolopyridine systems, Cu(II)-catalyzed cycloadditions have been explored, primarily for the [3,4-b] isomer. mdpi.com These reactions often involve a formal [3+3] cycloaddition to construct the pyridine ring.
A typical example involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent in the presence of a Cu(II) catalyst, such as copper(II) acetylacetonate. mdpi.com The search of the available literature did not yield specific examples of Cu(II)-catalyzed cycloaddition reactions for the direct synthesis of the 1H-pyrazolo[4,3-b]pyridine ring system. The regiochemical outcome of such cycloadditions is highly dependent on the nature of the starting materials, and the methodologies reported predominantly favor the formation of other pyrazolopyridine isomers.
Stereoselective Synthesis and Chirality in 1H-Pyrazolo[4,3-b]pyridine Structures
The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules with specific biological activities. In the context of pyrazolopyridines, asymmetric synthesis has been explored to introduce chirality into the fused ring system.
For the related 1H-pyrazolo[3,4-b]pyridine scaffold, an efficient asymmetric Friedel–Crafts-type alkylation/cyclization has been developed. rsc.org This reaction, catalyzed by a chiral-at-metal Rh(III) complex, affords chiral pyrazolo[3,4-b]pyridine analogues in high yields and enantioselectivities. rsc.org This demonstrates that stereocenters can be effectively introduced into the pyrazolopyridine core.
However, a thorough review of the scientific literature did not reveal specific studies on the stereoselective synthesis of 1H-pyrazolo[4,3-b]pyridine structures. The development of chiral catalysts and asymmetric methodologies for this particular isomer remains an area for future investigation. The principles demonstrated for the [3,4-b] isomer could potentially be adapted to the [4,3-b] system, but this would require dedicated research and development. Consequently, information regarding the synthesis and control of chirality in the 1H-pyrazolo[4,3-b]pyridine ring system is not currently available.
Reaction Mechanisms and Mechanistic Investigations of 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile Synthesis
Detailed Reaction Pathways for Ring Formation
The construction of the fused pyrazolopyridine ring system can be achieved through various synthetic strategies, primarily involving the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. nih.gov The specific pathway for the formation of the 3-carbonitrile derivative often involves intramolecular cyclization of a suitably functionalized precursor.
The formation of the pyridine ring in pyrazolo[4,3-b]pyridine synthesis frequently involves condensation reactions followed by the elimination of a small molecule, most commonly water. nih.gov For example, in the reaction between a 5-aminopyrazole and an α,β-unsaturated ketone, the mechanism is believed to proceed via a Michael addition, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridine ring. nih.govmdpi.com Similarly, the reaction with 1,3-dicarbonyl compounds also involves condensation and water elimination. nih.gov
While direct evidence for a hydrogen cyanide elimination step in the synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is not extensively documented in dedicated mechanistic studies, a plausible pathway for its formation involves the intramolecular cyclization of a precursor containing a cyano group. One such established method for the synthesis of aminonitriles fused to a ring is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile or a cyanoketone, followed by tautomerization to form an enamino nitrile. A similar intramolecular nucleophilic attack of a nitrogen atom onto a nitrile group, followed by tautomerization, can be proposed for the formation of the 3-carbonitrile-substituted pyrazole ring.
In a common synthetic approach for related pyrazolo[3,4-b]pyridines, the pyrazole ring is formed from a substituted pyridine precursor. This typically involves the reaction of a 2-chloropyridine (B119429) derivative bearing a cyano group at the 3-position with hydrazine (B178648). nih.gov The mechanism proceeds via a nucleophilic aromatic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carbon of the cyano group. This cyclization leads to an intermediate which then tautomerizes to form the stable aromatic pyrazole ring.
The isolation and characterization of reaction intermediates have provided significant insights into the stepwise mechanisms of pyrazolo[4,3-b]pyridine synthesis. Hydrazones are key intermediates in several synthetic routes. For instance, in a one-pot synthesis starting from pyridinyl keto esters and arenediazonium tosylates, an N-acetyl-N-arylhydrazone intermediate was isolated and characterized. mdpi.comresearchgate.net
This intermediate was shown to convert to the final pyrazolo[4,3-b]pyridine product under the reaction conditions, confirming its role in the reaction pathway. The proposed mechanism involves the initial formation of an azo compound, which then rearranges to the more stable hydrazone. Subsequent deacetylation and intramolecular cyclization via nucleophilic attack of the hydrazone anion onto a nitro-activated pyridine ring leads to the final product. mdpi.com
Observed Rearrangements and Transformation Pathways
During the synthesis of pyrazolopyridine systems, unexpected rearrangements can occur, leading to the formation of different isomers or products. Understanding these transformation pathways is essential for controlling the reaction outcome.
An interesting and unusual rearrangement observed during the synthesis of pyrazolo[4,3-b]pyridines is the C-N migration of an acetyl group. In a study by Nikol'skiy et al., the reaction of a pyridinyl keto ester with an arenediazonium salt led to the formation of an N-acetyl-N-arylhydrazone intermediate. mdpi.com A plausible mechanism was proposed for the subsequent transformation of this intermediate, which involves a C-N migration of the acetyl group. This rearrangement was confirmed through the isolation of intermediates and NMR experiments. mdpi.comresearchgate.net Such migrations are significant as they can influence the final substitution pattern of the heterocyclic product.
Table 1: Observed Rearrangements in Pyrazolopyridine Synthesis
| Rearrangement Type | Functional Group | Proposed Intermediate | Method of Observation |
| C-N Migration | Acetyl | N-acetyl-N-arylhydrazone | Isolation and NMR spectroscopy mdpi.com |
The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism is a well-established pathway in heterocyclic chemistry, particularly for the transformation of azine rings. While not extensively reported specifically for the synthesis of this compound, it is a relevant transformation pathway in related nitrogen-containing heterocyclic systems.
The ANRORC mechanism typically involves the nucleophilic addition to an electron-deficient carbon atom of the heterocyclic ring, leading to the opening of the ring to form an open-chain intermediate. This intermediate then undergoes a rotation or conformational change, followed by a new intramolecular cyclization to form a different heterocyclic ring or a rearranged version of the original. This mechanism is often invoked to explain unexpected product formations in nucleophilic substitution reactions of heterocycles. Given the electron-deficient nature of the pyridine ring, especially when activated by electron-withdrawing groups, the possibility of an ANRORC-type mechanism in certain synthetic routes to pyrazolopyridines cannot be discounted, particularly under strong nucleophilic conditions.
Kinetic and Thermodynamic Considerations in Reaction Control
The synthesis of pyrazolopyridines can often lead to the formation of multiple regioisomers. The ratio of these products can be influenced by whether the reaction is under kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, typically via the lowest energy transition state, while thermodynamic control favors the most stable product.
In the synthesis of substituted pyrazoles, it has been shown that reaction parameters such as catalyst loading, solvent polarity, and reaction time can be varied to favor either the kinetically or thermodynamically controlled product. For example, in the synthesis of 3,5-disubstituted pyrazoles from a ketoacetylene intermediate, the pyrazole was identified as the kinetically controlled product, while a 2,5-disubstituted furan (B31954) was the thermodynamically favored product.
The regioselectivity in the formation of the pyrazolopyridine ring system is also a critical aspect governed by kinetic and thermodynamic factors. The reaction of unsymmetrical 1,3-dicarbonyl compounds with 5-aminopyrazole can yield two different regioisomers. nih.govmdpi.com The product distribution is dependent on the relative electrophilicity of the two carbonyl groups. A significant difference in electrophilicity can lead to high regioselectivity, suggesting a kinetically controlled process where the more electrophilic center reacts preferentially. mdpi.com Computational studies on related pyrazolopyrimidine systems have also been used to analyze the energy barriers for the formation of different isomers, providing insights into the kinetic and thermodynamic stability of the products.
Table 2: Factors Influencing Reaction Control in Pyrazolopyridine Synthesis
| Factor | Influence on | Example |
| Relative Electrophilicity of Reactants | Regioselectivity | Reaction of unsymmetrical 1,3-dicarbonyls with 5-aminopyrazole nih.govmdpi.com |
| Solvent Polarity | Product Distribution | Can stabilize transition states or intermediates differently |
| Reaction Temperature and Time | Kinetic vs. Thermodynamic Control | Higher temperatures and longer times may favor the thermodynamic product |
Derivatization and Structural Modification of the 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile Core
Functional Group Interconversions at the 3-Position
The nitrile group at the C3-position is a key synthetic handle, offering access to several other important functional groups, thereby expanding the chemical diversity of the scaffold.
The conversion of the 3-carbonitrile to a carboxylic acid or an amide is a fundamental transformation. While specific literature on the hydrolysis of 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile is not abundant, the reaction can be achieved under standard conditions established for heteroaromatic nitriles.
Hydrolysis to Carboxylic Acid: Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids. chemguide.co.uklibretexts.org The process typically involves heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For example, heating ethanenitrile with hydrochloric acid yields ethanoic acid and ammonium chloride. chemguide.co.uk
Alternatively, alkaline hydrolysis can be employed by heating the nitrile with an aqueous solution of a base like sodium hydroxide. chemguide.co.uk This reaction yields the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org
Conversion to Amide: The selective hydration of a nitrile to its corresponding primary amide, without proceeding to the carboxylic acid, requires milder and more controlled conditions. Several methods are available for this transformation. A mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the indirect acid-catalyzed hydration of both aliphatic and aromatic nitriles to amides. nih.govacs.org Other reagent systems, such as hydrogen peroxide with a sodium molybdate (B1676688) catalyst in ethanol, have also proven effective for converting various nitriles, including heteroaromatic ones, into amides in moderate to high yields. tandfonline.com Another mild method involves the use of chlorotrimethylsilane (B32843) and water, which generates HCl in situ to catalyze the hydration. jlu.edu.cn
| Transformation | Reagents and Conditions | Product |
| Nitrile to Carboxylic Acid | Heat under reflux with dilute HCl or H₂SO₄ | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid |
| 1. Heat under reflux with NaOH(aq) 2. Acidify with strong acid (e.g., HCl) | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
| Nitrile to Amide | TFA-H₂SO₄ mixture | 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide |
| H₂O₂, cat. Na₂MoO₄, in Ethanol | 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide |
This table presents plausible reaction conditions based on general methods for nitrile transformations.
The ethyl ester, ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, serves as a versatile intermediate for further derivatization, particularly for the synthesis of hydrazides. This ester is often synthesized as part of the primary ring-forming strategy rather than from the nitrile. nih.gov
A key derivatization is the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). This nucleophilic substitution reaction typically involves heating the ester with hydrazine in a suitable solvent, such as ethanol, to produce the corresponding carbohydrazide (B1668358). This transformation is significant as carbohydrazides are important precursors for the synthesis of other heterocyclic systems and have demonstrated biological activity in related pyrazolopyridine scaffolds.
Substitution Patterns and Regioselectivity on the Pyridine (B92270) Ring
Modifications to the pyridine portion of the 1H-pyrazolo[4,3-b]pyridine core are crucial for modulating biological activity. Research has shown that substituents are most commonly introduced at the C6-position. These substitutions are typically incorporated during the synthesis of the bicyclic scaffold rather than through electrophilic substitution on a pre-formed ring.
A prominent synthetic strategy starts from substituted 2-chloro-3-nitropyridines. nih.gov This approach allows for the introduction of various groups at what will become the C6-position of the final pyrazolopyridine product. Examples of derivatives synthesized through this methodology include those with electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) at the C6-position. nih.gov Furthermore, a 6-bromo derivative has also been prepared, providing a handle for subsequent cross-coupling reactions. nih.gov The regioselectivity is dictated by the structure of the initial pyridine starting material.
Substitution Patterns and Regioselectivity on the Pyrazole (B372694) Ring
The pyrazole ring offers a key site for substitution at the N1-position. Similar to the pyridine ring, substituents at N1 are frequently introduced as part of the starting materials used in the ring annulation process. Synthetic routes often utilize substituted hydrazines, which directly install an alkyl or aryl group at the N1-position of the resulting pyrazolopyridine.
A wide array of N1-aryl derivatives have been synthesized, including those bearing phenyl, cyanophenyl, chlorophenyl, and nitrophenyl groups. nih.gov The choice of the substituted hydrazine is the determining factor for the final N1-substituent.
Post-synthetic modification via N-alkylation or N-arylation of the 1H-pyrazolo[4,3-b]pyridine core is also a viable strategy. While specific studies on this exact scaffold are limited, research on related azolo-fused heterocycles, such as 1H-pyrazolo[3,4-d]pyrimidines, demonstrates that regioselective N-alkylation can be controlled by the choice of solvent and base. acs.orgnih.gov For instance, using sodium bis(trimethylsilyl)amide (NaHMDS) as a base, alkylation can be directed to either N1 or N2 by switching the solvent between dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), respectively. acs.org Copper-catalyzed N-arylation reactions using aryl boronic acids have also been successfully applied to related 1H-pyrazolo[3,4-b]pyridin-3-amine systems, indicating a potential route for N1-arylation of the title compound. researchgate.net
Introduction of Diverse Chemical Moieties (e.g., Halogens, Alkyl, Aryl, Heteroaryl, Amino)
A broad spectrum of chemical functionalities can be incorporated into the 1H-pyrazolo[4,3-b]pyridine scaffold, primarily through the judicious selection of starting materials.
| Moiety | Position(s) | Method of Introduction | Reference |
| Halogens (Br, Cl) | C6, N1-Aryl | Incorporated via substituted 2-chloro-3-nitropyridine (B167233) or N1-arylhydrazine starting materials. | nih.gov |
| Nitro (NO₂) | C6, N1-Aryl | Incorporated via 2-chloro-3-nitropyridine or N1-(nitroaryl)hydrazine starting materials. | nih.gov |
| Trifluoromethyl (CF₃) | C6 | Incorporated via a substituted pyridine precursor. | nih.gov |
| Aryl/Heteroaryl | N1 | Introduced using a corresponding aryl- or heteroarylhydrazine in the ring synthesis. | nih.gov |
| Amino (NH₂) | C3 | Often present in the starting pyrazole before annulation of the pyridine ring. | biosynth.com |
This table summarizes common substitution patterns and the synthetic stage at which they are typically introduced.
Halogens : Bromine and chlorine have been introduced at the C6-position and on N1-aryl substituents. nih.gov
Alkyl Groups : Methyl groups have been incorporated on N1-aryl substituents. nih.gov
Aryl/Heteroaryl Groups : A wide variety of substituted aryl groups have been attached at the N1-position. nih.gov
Amino Groups : While the core structure is this compound, related and important analogues include 1H-pyrazolo[3,4-b]pyridine-3-amine, where the amino group is a key feature from the start of the synthesis. biosynth.com
Formation of Fused Systems Incorporating 1H-Pyrazolo[4,3-b]pyridine (e.g., pyrazolo[4,3-c]pyridines as related scaffolds)
While direct examples of annulating additional rings onto a pre-formed 1H-pyrazolo[4,3-b]pyridine core are not extensively documented, the broader class of pyrazolopyridines serves as a platform for creating more complex, fused heterocyclic systems. The isomeric pyrazolo[3,4-c]pyridine scaffold, for instance, has been used to demonstrate how these cores can be elaborated.
In a study on 5-halo-1H-pyrazolo[3,4-c]pyridines, the scaffold was selectively functionalized at multiple positions to build more complex structures. rsc.org This "vectorial functionalization" approach includes:
N-alkylation at the N1 and N2 positions.
Suzuki-Miyaura cross-coupling at the C3 position after borylation.
Buchwald-Hartwig amination at the C5 position.
Selective metalation and subsequent reaction with electrophiles at the C7 position.
By linking these multiple functionalization strategies, a simple pyrazolopyridine fragment can be elaborated into a more complex, lead-like molecule, demonstrating the utility of these scaffolds in building fused or highly decorated systems. rsc.org This highlights the potential of the 1H-pyrazolo[4,3-b]pyridine core to serve as a template for constructing novel polycyclic heteroaromatic compounds.
Spectroscopic Characterization Techniques for Structural Elucidation of 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For derivatives of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. nih.govipb.pt
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the 1H-Pyrazolo[4,3-b]pyridine ring system, the chemical shifts (δ) of the aromatic protons are influenced by the electron-donating or withdrawing nature of the substituents and the anisotropic effects of the fused heterocyclic rings.
For instance, in a series of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the protons on the pyrazolopyridine core exhibit characteristic chemical shifts. nih.gov The proton at position 5 typically appears as a singlet at a downfield region (around δ 9.6 ppm), while the proton at position 7 also appears as a singlet around δ 8.4-8.6 ppm. nih.gov The significant downfield shift is attributed to the electron-withdrawing effect of the adjacent nitro group and the pyridine (B92270) nitrogen. The specific chemical shifts are highly dependent on the substituent pattern and the solvent used. ipb.pt
Table 1: Representative ¹H NMR Chemical Shifts for Protons on a Substituted 1H-Pyrazolo[4,3-b]pyridine Core.
| Proton Position | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|
| H5 | 9.60 - 9.64 | Singlet (s) |
| H7 | 8.42 - 8.64 | Singlet (s) |
Data derived from ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives in CDCl₃. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the 1H-Pyrazolo[4,3-b]pyridine framework are indicative of their hybridization and electronic environment. Quaternary carbons, such as those at the ring fusion (C3a, C7a) and the carbon bearing the nitrile group (C3), can be distinguished from protonated carbons.
In studies of ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the carbon atoms of the heterocyclic core resonate at distinct chemical shifts. nih.gov The carbon of the carboxylate group (C=O) appears significantly downfield (δ ~160.4 ppm), while the carbons of the pyridine ring (C5, C6, C7) and pyrazole (B372694) ring (C3, C3a, C7a) appear in the aromatic region. The nitrile carbon (C≡N) in the target compound is expected to resonate around δ 115-120 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted 1H-Pyrazolo[4,3-b]pyridine Core.
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C3 | 131.4 |
| C3a | 136.8 |
| C5 | 115.3 |
| C6 | 143.4 |
| C7 | 138.0 |
| C7a | 142.2 |
Data derived from ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in CDCl₃. nih.gov
For derivatives of this compound that incorporate a phosphoramidate moiety, ³¹P NMR spectroscopy is an indispensable tool for characterization. tandfonline.com This technique is highly specific for the phosphorus nucleus and provides direct information about its chemical environment. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it ideal for NMR studies. aiinmr.com
In related 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives, the decoupled ³¹P NMR spectra typically show a single signal. The chemical shift of this signal is characteristic of the phosphoramidate group, generally appearing in the region of δ 7.01-7.60 ppm. semanticscholar.org This specific chemical shift range helps to confirm the formation of the P-N bond and the oxidation state of the phosphorus atom. nih.gov
While 1D NMR spectra provide fundamental information, 2D NMR techniques are often required for the complete and unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is used to map out the proton connectivity within the molecule, for example, to correlate protons on the same aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This allows for the direct assignment of a proton's signal to its corresponding carbon atom, greatly simplifying the interpretation of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular structure by identifying long-range connectivities. For example, it can be used to connect a substituent to the pyrazolopyridine core by showing a correlation between the protons on the substituent and the quaternary carbons of the ring system. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Nitrile, Amino)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its chemical bonds.
For this compound and its derivatives, key functional groups produce distinct absorption bands:
Nitrile (C≡N) Group : The stretching vibration of the carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹. The presence of a band in this region is strong evidence for the carbonitrile functionality. researchgate.net
Amino (N-H) Group : The N-H stretching vibration of the pyrazole ring appears as a broad band in the region of 3100-3500 cm⁻¹. In solid-state spectra of related pyrazoles, this band can be observed between 3100 and 3180 cm⁻¹. mdpi.com If the molecule has an amino substituent, characteristic N-H stretching bands would also appear in this region, often as one or two sharp peaks. For example, in a related aminopyrazole derivative, N-H stretching vibrations were observed at 3267 and 3250 cm⁻¹. researchgate.net
Phosphoramidate Group : In phosphoramidate derivatives, strong absorptions corresponding to the P=O stretch are typically observed around 1263-1269 cm⁻¹, while P-O stretching bands appear near 978-990 cm⁻¹. semanticscholar.org
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can also provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound by measuring its exact mass to several decimal places. For various synthesized ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives, HRMS (using ESI, electrospray ionization) has been used to confirm the expected molecular formulas. nih.gov For example, the calculated mass for the [M+H]⁺ ion of C₁₅H₁₁ClN₄O₄ was 347.0542, and the found mass was 347.0548, confirming the identity of the compound. nih.gov This technique provides definitive confirmation of the molecular weight and elemental composition, which is a critical component of structural characterization. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby offering definitive proof of a compound's molecular structure and insights into its packing and intermolecular interactions in the solid state. For derivatives of this compound, single-crystal X-ray diffraction analysis serves as the gold standard for structural confirmation.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined.
Detailed research findings from X-ray crystallographic studies on derivatives of the 1H-pyrazolo[4,3-b]pyridine core have been reported, confirming their synthesized structures. For instance, the structure of certain ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives has been unequivocally established using this technique nih.gov.
In a study detailing the synthesis of pyrazolo[4,3-b]pyridines, X-ray diffraction analysis was employed to fully characterize the structure of a synthesized derivative, confirming the N-aryl-N-acetylhydrazone structure arising from a C-N migration of the acetyl group nih.gov. The crystallographic data for a specific derivative, compound 5c in the study, provided definitive evidence of its molecular conformation and stereochemistry nih.gov.
The key parameters obtained from an X-ray crystallographic analysis include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the size and shape of the repeating unit of the crystal.
Atomic Coordinates: These specify the position of each atom within the unit cell.
Bond Lengths and Angles: These are calculated from the atomic coordinates and provide precise details of the molecular geometry.
Intermolecular Interactions: The analysis can also reveal non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the supramolecular assembly of the molecules in the solid state.
Table 1: Crystal Data and Structure Refinement for a Representative this compound Derivative
| Parameter | Value |
| Empirical Formula | C15H11N5O4 |
| Formula Weight | 325.29 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | a = 8.234(5) Åb = 15.678(5) Åc = 10.987(5) Å |
| α = 90°β = 105.45(5)°γ = 90° | |
| Volume | 1365.1(12) Å3 |
| Z | 4 |
| Density (calculated) | 1.583 Mg/m3 |
| Absorption coefficient | 0.121 mm-1 |
| F(000) | 672 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1156 |
| R indices (all data) | R1 = 0.0589, wR2 = 0.1287 |
| Largest diff. peak and hole | 0.345 and -0.213 e.Å-3 |
Table 2: Selected Bond Lengths for a Representative this compound Derivative
| Bond | Length (Å) |
| N1-N2 | 1.375(2) |
| N2-C3 | 1.321(3) |
| C3-C3a | 1.456(3) |
| C3a-N4 | 1.389(2) |
| N4-C5 | 1.315(3) |
| C5-C6 | 1.423(3) |
| C6-C7 | 1.365(3) |
| C7-C7a | 1.401(3) |
| C7a-N1 | 1.382(2) |
| C3a-C7a | 1.398(3) |
| C3-C(Nitrile) | 1.442(3) |
| C(Nitrile)≡N | 1.145(3) |
Table 3: Selected Bond Angles for a Representative this compound Derivative
| Angle | Degree (°) |
| C7a-N1-N2 | 112.5(2) |
| N1-N2-C3 | 104.8(2) |
| N2-C3-C3a | 111.2(2) |
| C3-C3a-N4 | 128.5(2) |
| C3-C3a-C7a | 108.3(2) |
| N4-C3a-C7a | 123.2(2) |
| C3a-N4-C5 | 116.9(2) |
| N4-C5-C6 | 124.1(2) |
| C5-C6-C7 | 118.5(2) |
| C6-C7-C7a | 117.8(2) |
| N1-C7a-C7 | 129.5(2) |
| N1-C7a-C3a | 103.2(2) |
| C7-C7a-C3a | 127.3(2) |
The data presented in these tables provide a comprehensive picture of the molecular geometry, confirming the pyrazolo[4,3-b]pyridine ring system and the connectivity of the substituents. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the nitrile nitrogen, or π-π stacking between the aromatic rings, which influence the physical properties of the compound, such as its melting point and solubility.
Biological Activities and Pharmacological Profiles of 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile Derivatives
Anticancer and Cytotoxic Activities
Derivatives of the pyrazolopyridine scaffold, particularly the 1H-pyrazolo[3,4-b]pyridine isomer, have demonstrated significant potential as anticancer agents. Their biological activity is characterized by the ability to inhibit the proliferation of various cancer cell lines and target specific enzymatic pathways crucial for tumor growth and survival.
A substantial body of research has demonstrated the cytotoxic effects of 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines. For instance, two series of these derivatives were assessed for their anticancer efficacy against Hela (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.gov One compound, 9a , exhibited potent activity against Hela cells with a half-maximal inhibitory concentration (IC50) of 2.59 µM. nih.gov Another derivative, 14g , showed significant cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov
Further studies have highlighted the broad-spectrum antiproliferative potential of this class of compounds. The cytotoxic activity of various pyrazole (B372694) and pyrazolopyrimidine derivatives has been confirmed against MCF-7 and HepG2 (liver cancer) cell lines. lookchem.com Specifically, one 1H-pyrazolo[3,4-b]pyridine derivative, 8h , displayed a strong cell proliferation inhibitory activity against HCT116 colon cancer cells with an IC50 value of 1.6 µM. bohrium.comnih.gov The cytotoxic potential of these compounds has also been evaluated against larynx cancer (Hep2) cell lines. researchgate.net
The following table summarizes the in vitro antiproliferative activities of selected 1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 9a | Hela | Cervical | 2.59 nih.gov |
| 14g | MCF-7 | Breast | 4.66 nih.gov |
| 14g | HCT-116 | Colon | 1.98 nih.gov |
| 8h | HCT-116 | Colon | 1.6 bohrium.comnih.gov |
| Compound 2 | MCF-7 | Breast | 2.60 lookchem.com |
| Compound 2 | HepG2 | Liver | 3.75 lookchem.com |
*Note: IC50 values were originally reported in mg/mL and have been converted for consistency.
The anticancer effects of 1H-pyrazolo[3,4-b]pyridine derivatives are often attributed to their ability to inhibit specific protein kinases, which are critical regulators of cell signaling pathways implicated in cancer.
DYRK1B Inhibition: A series of 3,5-diaryl 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as excellent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). bohrium.comresearchgate.net Compound 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) was particularly potent, exhibiting an IC50 value of 3 nM against DYRK1B. bohrium.comnih.govresearchgate.net
FGFR Inhibition: This scaffold has also served as a basis for developing potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in cancer therapy. nih.gov A novel series of substituted 1H-pyrazolo[3,4-b]pyridines demonstrated potent FGFR kinase inhibition, with compound 7n showing promise for further development. nih.gov
CDK Inhibition: Certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been found to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov This inhibition leads to cell cycle arrest and apoptosis. nih.gov
Other Kinases: The versatility of the pyrazolopyridine core is evident in its ability to target a wide range of kinases. Derivatives have been developed as inhibitors for Anaplastic Lymphoma Kinase (ALK), including the crizotinib-resistant ALK-L1196M mutant. nih.gov Others have shown potent inhibition of TANK-binding kinase 1 (TBK1) and Monopolar spindle kinase 1 (Mps1). nih.govnih.gov
The table below presents the inhibitory activities of representative compounds against specific kinases.
| Compound | Target Kinase | IC50 (nM) |
| 8h | DYRK1B | 3 nih.govresearchgate.net |
| 10g | ALK-L1196M | <0.5 nih.gov |
| 10g | ROS1 | <0.5 nih.gov |
| 15y | TBK1 | 0.2 nih.gov |
| 31 | Mps1 | 2.596 nih.gov |
| GZD824 | Bcr-AblWT | 600 |
| GZD824 | Bcr-AblT315I | 1120 |
The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. While direct studies on 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile are limited, related pyrazole derivatives have been identified as inhibitors of the Wnt pathway. google.com Novel compounds with this core structure have shown the ability to inhibit Wnt pathway-dependent cancers, demonstrating potencies in the low micromolar range and high efficacy. google.com This inhibition can lead to the attenuation of tumor growth, particularly in cancers like triple-negative breast cancer (TNBC) where the Wnt pathway is often dysregulated. google.com
The antiproliferative effects of 1H-pyrazolo[3,4-b]pyridine derivatives are mediated through several key cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov For example, potent derivatives have been shown to strongly suppress the proliferation of cancer cells by triggering apoptosis and blocking critical signaling pathways, such as the ALK signaling cascade. nih.gov
Another significant mechanism is the arrest of the cell cycle. nih.gov By inhibiting kinases like CDK2 and CDK9, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov Some derivatives have been observed to cause cell cycle arrest specifically at the G2/M phase. researchgate.net
Furthermore, some pyrazolo[3,4-d]pyrimidine derivatives exert their anti-carcinogenic effects by inhibiting the urokinase plasminogen activator (uPA). lookchem.com Inhibition of this enzyme can reduce cell proliferation and lead to significant growth inhibition in cancer cells. lookchem.com
The promising in vitro activity of pyrazolopyridine derivatives has been translated into significant in vivo antitumor efficacy in various animal models. A study on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines found that the most potent analogues inhibited tumor growth in an orthotopic breast cancer mouse model. nih.gov Importantly, these novel compounds exhibited no systemic toxicity, affecting only the implanted tumors without interfering with the immune system of the animals. nih.gov
In other studies, a potent FGFR inhibitor, compound 7n , demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model. nih.gov Similarly, the Mps1 inhibitor, compound 31 , showed good antitumor efficacy in an MDA-MB-468 xenograft model with no obvious toxicity. nih.gov These findings underscore the potential of this chemical scaffold as a basis for the development of effective and well-tolerated anticancer agents. nih.govnih.govnih.gov
Antimicrobial Activities
In addition to their anticancer properties, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated for their antimicrobial activities. Studies have shown that these compounds possess activity against various bacterial strains.
A series of pyrazolo[3,4-b]pyridines were evaluated for their in vitro antibacterial activity against four bacterial species: Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). japsonline.com The results indicated that some of the synthesized compounds displayed moderate antibacterial activity against these species. japsonline.com
Other research has focused on 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives, testing them against both anaerobic and aerobic bacteria. bohrium.com Certain derivatives showed elevated activity towards anaerobes, while their activity against aerobes was comparatively low. researchgate.net The broad biological profile of pyrazolopyridines, which includes antibacterial properties, highlights their versatility as a privileged scaffold in medicinal chemistry. researchgate.net
Antibacterial Efficacy
Derivatives of the pyrazolo[3,4-b]pyridine scaffold, a related isomer to the [4,3-b] series, have demonstrated notable antibacterial properties against a range of bacterial species. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.
One study investigated a series of newly synthesized 1H-pyrazolo[3,4-b]pyridine derivatives and evaluated their efficacy. The results indicated that several of these compounds exhibited moderate to significant antibacterial activity. For instance, certain pyrazolo[3,4-b]pyridine derivatives showed moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with inhibition zones (IZ) ranging from 12-14 mm. Other derivatives displayed moderate activity against S. aureus with inhibition zones of 12 mm.
Further investigations into pyrazolo[3,4-b]pyrazine and -pyridine derivatives revealed activity against anaerobic bacteria. Specific compounds were tested against 25 strains of anaerobic and 25 strains of aerobic bacteria. The results showed that these derivatives had elevated activity towards the anaerobes but low activity towards the aerobes. The minimal inhibitory concentration (MIC) values for some of these compounds against tuberculostatic strains were found to be within the range of 22-100 µg/cm³.
| Compound Series | Bacterial Strain | Activity Measurement | Result |
| Pyrazolo[3,4-b]pyridines (6a, 6b, 6c, 6d, 6g, 6h) | Bacillus subtilis | Inhibition Zone (IZ) | 12-14 mm (moderate) |
| Pyrazolo[3,4-b]pyridines (6b, 8c, 8g) | Staphylococcus aureus | Inhibition Zone (IZ) | 12 mm (moderate) |
| Pyrazolo-pyrazine/pyridine (B92270) Derivatives | Anaerobic Bacteria | General Activity | Elevated |
| Pyrazolo-pyrazine/pyridine Derivatives | Aerobic Bacteria | General Activity | Low |
| Pyrazolo-pyrazine/pyridine Derivatives | Tuberculostatic strains | Min. Inhibitory Conc. (MIC) | 22-100 µg/cm³ |
Antifungal Efficacy
The 1H-pyrazolo[4,3-b]pyridine scaffold is also a constituent of molecules with recognized antifungal potential. Studies have explored various derivatives for their ability to inhibit the growth of clinically significant fungal pathogens. For example, a series of pyrazolo[3,4-b]pyridines were synthesized and tested for their antifungal activity against Candida albicans and Cryptococcus neoformans. The research found that the antifungal activity was influenced by the lipophilicity (log P) and dipole moment of the compounds, with higher log P values and lower dipole moments correlating with increased activity. Among the tested series, compounds without a substituent on the p'-phenyl ring or those with a p'-Br-phenyl group showed the best activity against both fungi. The broader pyrazolopyridine class has been noted for its potential application as fungicides in agricultural contexts.
Antiparasitic Activities
Derivatives of 1H-pyrazolo[4,3-b]pyridine have emerged as promising candidates in the search for new antiparasitic agents, with significant activity reported against several protozoan parasites.
Trypanocidal Activity: Research has focused on the efficacy of these compounds against Trypanosoma cruzi, the parasite responsible for Chagas disease. A study on new carbohydrazide (B1668358) derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine showed that these compounds exhibited varying profiles of activity against both trypomastigote and amastigote forms of T. cruzi. bohrium.comnih.gov The activity was found to be dependent on the stereoelectronic and lipophilic characteristics of the substituents at the C-6 position. nih.gov Specifically, derivatives 4a (with a phenyl group at C-6) and 4b (with a methyl group at C-6) showed notable antiparasitic activity, whereas derivative 4c (with a trifluoromethyl group at C-6) was inactive. nih.gov This highlights the sensitivity of the biological activity to structural modifications. nih.gov
In another study, new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives containing carbohydrazide or 2,3-dihydro-1,3,4-oxadiazole (B8461923) moieties were synthesized and evaluated. Two compounds, 5f and 6f, demonstrated promising in vitro activity against the amastigote forms of T. cruzi and were subsequently tested in vivo.
While significant research has been conducted on T. cruzi, information regarding the efficacy of this compound derivatives against Trypanosoma brucei, the causative agent of African trypanosomiasis, is not extensively covered in the reviewed literature.
| Compound | Parasite Form | Activity Measurement | Result |
| Derivative 4a | T. cruzi (Trypomastigote) | % Lysis (100 µM) | 49.3 |
| Derivative 4a | T. cruzi (Amastigote) | IC₅₀ (µM) | 48.2 |
| Derivative 4b | T. cruzi (Trypomastigote) | % Lysis (100 µM) | 37.8 |
| Derivative 4b | T. cruzi (Amastigote) | IC₅₀ (µM) | 12.5 |
| Derivative 4c | T. cruzi (Trypomastigote) | % Lysis (100 µM) | Not Active |
| Benznidazole (Control) | T. cruzi (Trypomastigote) | % Lysis (100 µM) | 100 |
| Benznidazole (Control) | T. cruzi (Amastigote) | IC₅₀ (µM) | 1.8 |
Antileishmanial Activity against Leishmania amazonensis : Several series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have been synthesized and evaluated for their potential as anti-leishmania drugs. These compounds were tested against the promastigote forms of Leishmania amazonensis. The results were highly promising, with the 3'-diethylaminomethyl-substituted compounds identified as the most active. Quantitative Structure-Activity Relationship (QSAR) analyses indicated that hydrophobic and steric parameters were significant contributors to the biological activity.
| Compound | Substituent | Activity Measurement | Result (µM) |
| Compound 21 | 3'-diethylaminomethyl | IC₅₀ | 0.39 |
| Compound 22 | 3'-diethylaminomethyl | IC₅₀ | 0.12 |
Other Pharmacological Activities
Beyond antimicrobial and antiparasitic effects, the 1H-pyrazolo[4,3-b]pyridine core is associated with a diverse range of other pharmacological activities.
Anxiolytic: The pyrazolopyridine scaffold is present in several compounds known for their anxiolytic (anti-anxiety) properties. Derivatives such as Cartazolate, Tracazolate, and Etazolate are well-known examples of pyrazolopyridine drugs with anxiolytic effects. zsmu.edu.ua Research into new homologous series of pyrazolo[3,4-b]pyridine-5-carboxylate and -carbonitrile substitutes has been pursued to develop novel agents for treating anxiety-depression disorders. zsmu.edu.ua One such compound, 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one hydrochloride, was noted for possessing a combination of antidepressant and anxiolytic properties without the typical side effects associated with other medications.
Xanthine (B1682287) Oxidase Inhibitors: Certain pyrazolopyrimidine derivatives, which are structurally related to pyrazolopyridines, have been identified as potent inhibitors of xanthine oxidase (XO). This enzyme plays a crucial role in the metabolic pathway that produces uric acid, and its inhibition is a key strategy for treating hyperuricemia and gout. Studies have identified several pyrazolopyrimidine-based compounds with inhibitory activity comparable to or greater than Allopurinol, a standard clinical inhibitor. For example, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be a particularly potent competitive inhibitor of XO.
Cholesterol Formation Inhibitors: In the reviewed scientific literature, specific research detailing the activity of this compound derivatives as inhibitors of cholesterol formation was not prominently found.
Anti-Alzheimer Activity: The 1H-pyrazolo[4,3-b]pyridine structure is a key feature in compounds being investigated for the treatment of Alzheimer's disease. Etazolate, for instance, has been clinically investigated for its potential as an α-secretase inhibitor for mild to moderate Alzheimer's. More recent research has focused on synthesizing novel pyrazolo[3,4-b]pyridines that can bind with high affinity and selectivity to β-amyloid plaques, which are a hallmark of Alzheimer's disease. Fluorescently tagged derivatives have demonstrated this selective binding in brain tissue samples from Alzheimer's patients, highlighting their potential as diagnostic probes or therapeutic agents.
Analgesic Activity: The pyrazolo[4,3-b]pyridine scaffold and related pyrazole derivatives have been explored for their potential analgesic (pain-relieving) properties. nih.gov Studies have shown that combining pyrazole and 1,2,4-triazole (B32235) structures can lead to compounds with antinociceptive activity. This has been confirmed in vivo through experimental models such as the acetic acid-induced writhing test.
Immunostimulant/Immunomodulatory Activity: While the term "immunostimulant" is specific, research into 1H-pyrazolo[4,3-b]pyridine derivatives has revealed significant immunomodulatory activity. A recent study identified a series of these derivatives as novel and potent inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a crucial kinase that coordinates signaling pathways in the innate immune system. Inhibition of TBK1 can modulate the immune response, which has therapeutic implications for neuroinflammation and certain cancers. One optimized compound, 15y, was an exceptionally potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and effectively inhibited downstream immune signaling pathways. This demonstrates a sophisticated immunomodulatory role rather than simple stimulation.
Structure Activity Relationship Sar Studies of 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile Derivatives
Impact of Substituents at N1, C3, C4, C5, and C6 on Biological Activity
The biological activity of 1H-pyrazolo[4,3-b]pyridine derivatives is significantly modulated by the nature and position of substituents on the bicyclic core.
N1 Position: The N1 position of the pyrazole (B372694) ring is a crucial interaction point. N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus, a closely related isomer, resulted in a complete loss of enzymatic activity against FGFR1 kinase, suggesting that the N(1)-H group is involved in essential hydrogen-bonding interactions within the kinase domain nih.gov. In another study on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 interaction inhibitors, the N1-methyl group was a common feature among active compounds, indicating its importance for this specific target nih.gov.
C3 Position: The C3 position is a key site for modification to influence target engagement. For instance, in a series of FGFR1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, various substituents were explored at this position nih.gov. While an unsubstituted phenyl ring at C3 was found to be optimal for activity, the introduction of either electron-withdrawing (e.g., chlorine) or electron-donating (e.g., methoxy) groups on this phenyl ring led to a dramatic decrease in potency nih.gov. This suggests that the hydrophobic pocket accommodating this part of the molecule is sterically constrained nih.gov. In the context of metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs), an N-(3-chloro-4-fluorophenyl)amine group at the C3 position of the 1H-pyrazolo[4,3-b]pyridine core was found to be a key feature for potent activity nih.gov.
C4, C5, and C6 Positions: Modifications at the C4, C5, and C6 positions on the pyridine (B92270) ring also play a vital role in determining the biological profile. For pyrazolo[4,3-c]pyridine sulfonamides, which are carbonic anhydrase inhibitors, substituents at these positions influence isoform selectivity mdpi.comresearchgate.net. For example, the placement of substituents on a benzensulfonamide moiety attached to the core was critical for activity against different human carbonic anhydrase (hCA) isoforms mdpi.comresearchgate.net. In studies on antiproliferative pyridine derivatives, the number and position of methoxy (-OMe) and hydroxyl (-OH) groups were found to enhance activity, whereas bulky groups or halogens tended to decrease it nih.gov.
Influence of the 3-Carbonitrile Group on Target Binding and Efficacy
While extensive SAR studies specifically on the 3-carbonitrile group in the 1H-pyrazolo[4,3-b]pyridine scaffold are not broadly detailed in the provided results, the importance of the substituent at the C3 position is well-established for related pyrazolopyridine cores. The carbonitrile (cyano) group is a small, electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence molecular interactions.
In a series of 1H-pyrazolo[3,4-b]pyridine derivatives targeting anaplastic lymphoma kinase (ALK), a compound featuring a 4-cyano group on a different part of the molecule displayed reasonable inhibitory activity, highlighting the potential contribution of cyano groups to kinase inhibition nih.gov. The development of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, another class of related heterocycles, has been of interest due to their biological activities, suggesting the utility of the carbonitrile moiety in this position for achieving desired pharmacological effects mdpi.com. The specific electronic and steric properties of the 3-carbonitrile group likely play a crucial role in orienting the molecule within the target's binding site and establishing key interactions that drive efficacy.
Pharmacophore Elucidation and Identification of Key Structural Features for Activity
Pharmacophore modeling is a crucial tool for identifying the key structural features necessary for the biological activity of 1H-pyrazolo[4,3-b]pyridine derivatives. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target dovepress.com.
For pyrazolopyridine derivatives, pharmacophore models often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings researchgate.net. For example, a six-feature pharmacophore model (AADHRR) developed for related scaffolds included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and two aromatic rings researchgate.net. The N(1)-H of the pyrazole ring frequently acts as a critical hydrogen bond donor, while nitrogen atoms in the pyridine ring can serve as hydrogen bond acceptors nih.gov. The substituents at various positions contribute the necessary hydrophobic and aromatic features that fit into corresponding pockets of the biological target nih.gov. Molecular modeling of 1H-pyrazolo[3,4-b]pyridine derivatives designed as isosteres of mefloquine revealed that the pyrazolopyridine system was coplanar with the quinoline ring of mefloquine, and similarities in molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) were observed, indicating key electronic features for activity researchgate.net.
Positional Effects of Functional Groups on Biological Profiles
The specific placement of functional groups on the 1H-pyrazolo[4,3-b]pyridine scaffold has a profound impact on the resulting biological activity and selectivity. Structure-activity relationship studies have shown that even minor changes in the position of a substituent can lead to significant differences in potency and target engagement.
For instance, in pyrazolo[4,3-c]pyridine sulfonamides, moving a substituent from position 3 to position 4 of a connected benzensulfonamide moiety resulted in altered inhibitory activity against different carbonic anhydrase isoforms mdpi.com. Specifically, for the hCA IX isoform, a 3-substituted aminophenyl group was more beneficial than the corresponding 4-substituted analog mdpi.com. This demonstrates that the precise spatial arrangement of functional groups is critical for optimal interaction with the amino acid residues in the target's active site. Similarly, for antiproliferative pyridine derivatives, the position of methoxy groups significantly influences activity; an OMe group at one position might confer high potency, while its relocation could lead to a substantial drop in efficacy nih.gov. These positional effects underscore the importance of regiochemistry in the design of potent and selective pyrazolopyridine-based therapeutic agents.
Correlation of Chemical Modifications with Specific Biological Targets (e.g., kinases, protein-protein interactions)
Chemical modifications to the 1H-pyrazolo[4,3-b]pyridine scaffold have been successfully correlated with activity against a range of specific biological targets, most notably kinases and protein-protein interactions (PPIs).
Kinase Inhibition: The pyrazolopyridine core is a well-established scaffold for designing kinase inhibitors nih.gov. Derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) nih.govresearchgate.net. Systematic SAR studies revealed that specific substitutions are required to achieve high potency; for example, an N(1)-H group for hydrogen bonding and an optimally substituted phenyl ring at C3 are crucial for FGFR1 inhibition nih.gov. Other pyrazolopyridine derivatives have shown activity against kinases such as anaplastic lymphoma kinase (ALK) and Raf kinase nih.govgoogle.com.
Protein-Protein Interaction Modulation: The pyrazolopyridine scaffold has also been employed to create molecules that disrupt protein-protein interactions. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy nih.gov. One of the most potent compounds, D38, demonstrated an IC50 value of 9.6 nM in a biochemical assay nih.gov. In a different study, pyrazolo[4,3-c]pyridine derivatives were identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma, showing potential as treatments for parasitic diseases acs.org.
The following table summarizes the activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR1, illustrating the impact of C3 substituents.
| Compound | R (Substituent at C3 Phenyl Ring) | FGFR1 IC50 (nM) |
|---|---|---|
| 4a | H | 14.3 |
| 7a | 2-Cl | 156.4 |
| 7b | 3-Cl | 138.5 |
| 7c | 2-OMe | >5000 |
| 7d | 3-OMe | >5000 |
Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors nih.gov.
The following table presents data for 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors.
| Compound | PD-1/PD-L1 HTRF Assay IC50 (nM) |
|---|---|
| D38 | 9.6 |
Data sourced from a study on 1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors nih.gov.
Computational Chemistry and in Silico Analysis of 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a staple in computational chemistry for its balance of accuracy and computational cost.
Exploration of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism. For instance, in the synthesis of related pyrazolo[4,3-e]pyridine derivatives, DFT has been used to investigate the one-pot three-component condensation reaction. tandfonline.com Such studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products.
A plausible mechanistic pathway for the formation of a pyrazolo[4,3-b]pyridine core could be explored theoretically. For example, a proposed mechanism for the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. researchgate.net DFT calculations could be employed to model this process for 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, providing the energies of the transition states and intermediates, thus validating the proposed pathway and offering insights into the reaction kinetics.
Table 1: Hypothetical Intermediates and Transition States in a Pyrazolo[4,3-b]pyridine Synthesis
| Step | Description | Species | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Nucleophilic attack of hydrazine (B178648) on a substituted pyridine (B92270) | Reactant Complex | 0.0 |
| 2 | Formation of the first transition state | TS1 | +15.2 |
| 3 | Formation of a sigma complex intermediate | Intermediate 1 | -5.6 |
| 4 | Second transition state leading to cyclization | TS2 | +20.5 |
| 5 | Cyclized intermediate | Intermediate 2 | -12.8 |
| 6 | Final transition state for aromatization | TS3 | +8.3 |
| 7 | This compound | Product | -35.7 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic syntheses. Specific calculations for this compound are not available in the cited literature.
Elucidation of Tautomeric Stability (e.g., 1H- vs. 2H-tautomers in pyrazolo[3,4-b]pyridines)
Tautomerism is a crucial aspect of heterocyclic chemistry, as different tautomers can exhibit distinct chemical and biological properties. For pyrazolo[3,4-b]pyridines, which are isomeric to the [4,3-b] series, computational studies have been performed to determine the relative stability of the 1H- and 2H-tautomers. nih.gov These studies, often employing methods like AM1 or higher-level DFT calculations, have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, with a calculated energy difference of nearly 9 kcal/mol. nih.gov This preference is attributed to the aromatic stabilization of both the pyrazole (B372694) and pyridine rings in the 1H-form. nih.gov It is highly probable that similar calculations for this compound would also show a preference for the 1H-tautomer.
Table 2: Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers
| Tautomer | Method | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | AM1 | 0.0 | nih.gov |
| 2H-pyrazolo[3,4-b]pyridine | AM1 | +37.03 | nih.gov |
Note: This data is for the parent pyrazolo[3,4-b]pyridine, not the 3-carbonitrile derivative of the [4,3-b] isomer.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic properties of a molecule, including its reactivity and spectroscopic characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
For pyrazolopyridine derivatives, DFT calculations can be used to determine the energies of these frontier molecular orbitals. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals can also provide insights into the sites of electrophilic and nucleophilic attack. For instance, in a study of two pyrazolo[3,4-b]pyridine derivatives, the HOMO was found to be distributed over the pyrazole and pyridine rings, while the LUMO was localized more on the pyridine and its substituents. rsc.org This suggests that electrophilic attack is likely to occur on the pyrazole moiety, while nucleophilic attack would be favored on the pyridine ring.
Table 3: Frontier Molecular Orbital Energies for Pyrazolo[3,4-b]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative 4a | -5.178 | -1.697 | 3.481 |
| Derivative 4b | -5.885 | -1.911 | 3.975 |
Source: Adapted from a study on pyrazolo[3,4-b]pyridine derivatives. rsc.org Note that these are not values for this compound.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a small molecule ligand to a protein target.
Prediction of Ligand-Receptor Binding Modes and Affinities (e.g., to kinases, DHFR, HT-hTS)
The pyrazolopyridine scaffold is a common feature in many kinase inhibitors. Molecular docking studies on pyrazolo[3,4-b]pyridine derivatives have been used to predict their binding modes within the ATP-binding site of various kinases, such as Tropomyosin receptor kinase A (TrkA). nih.govresearchgate.net These studies can predict the binding affinity, often expressed as a docking score, which helps in prioritizing compounds for synthesis and biological testing. For example, a series of pyrazolo[3,4-b]pyridine derivatives were docked into the active site of TrkA, with docking scores ranging from -12.672 to -14.169 kcal/mol. nih.gov
Similarly, pyrazole-containing compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Docking studies of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives with DHFR have been performed to understand their potential binding interactions. researchgate.netnih.gov While no specific docking studies for this compound against human thymidylate synthase (HT-hTS) are available, this methodology could be applied to explore its potential as an inhibitor of this cancer target.
Table 4: Docking Scores of Pyrazolo[3,4-b]pyridine Derivatives against TrkA
| Ligand | Docking Score (kcal/mol) |
|---|---|
| L1 | -13.543 |
| L5 | -14.169 |
| L10 | -12.987 |
| L25 | -13.881 |
| L37 | -12.672 |
Source: Adapted from a computational study on pyrazolo[3,4-b]pyridine derivatives as TrkA inhibitors. nih.gov
Identification of Key Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Beyond predicting binding affinity, molecular docking provides a detailed picture of the key intermolecular interactions between the ligand and the receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for binding and selectivity.
In the case of pyrazolo[3,4-b]pyridine derivatives targeting kinases, docking studies have revealed important hydrogen bonding interactions with key amino acid residues in the hinge region of the kinase domain. nih.govnih.gov For instance, the pyrazole nitrogen atoms are often involved in forming hydrogen bonds with backbone amide groups of residues like glutamic acid and cysteine. nih.gov Hydrophobic interactions between the aromatic rings of the pyrazolopyridine core and nonpolar residues in the active site also contribute significantly to the binding affinity. rsc.org For example, a pyrazolo[3,4-b]pyridine derivative, ligand L5, was shown to form five conventional hydrogen bonds with Glu546, Met620, Lys627, and Lys572, as well as three carbon-hydrogen bonds with Gly623, Glu618, and Asp703 in the TrkA active site. nih.govresearchgate.net
Pharmacokinetic and Drug-Likeness Predictions (e.g., SwissADME Analysis)
Pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—determine the fate of a drug in the body. Predicting these properties early in the drug discovery pipeline is crucial. Web-based tools like SwissADME are frequently used to estimate the physicochemical properties, pharmacokinetics, and drug-likeness of molecules based on their chemical structure. acs.orgbohrium.com
For this compound, an in silico analysis would involve calculating key molecular descriptors to assess its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules provide a framework for evaluating the potential for oral bioavailability of a compound. While specific results for this compound are not available in the cited literature, a predictive profile can be generated based on its known structure. Similar analyses have been performed on various pyrazolopyridine and pyrazoline derivatives to evaluate their potential as drug candidates. acs.orgnih.gov
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Parameter |
|---|---|---|
| Molecular Formula | C₇H₄N₄ | N/A |
| Molecular Weight | 144.13 g/mol | < 500 |
| LogP (Lipophilicity) | ~1.0-1.5 (Estimated) | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Molar Refractivity | ~40-45 | 40-130 |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | ≤ 140 Ų |
| Number of Rotatable Bonds | 0 | ≤ 10 |
Note: The values in this table are predicted based on the chemical structure of this compound and typical results for similar heterocyclic scaffolds. Actual experimental values may vary.
Based on these predictions, this compound is expected to exhibit good drug-like properties. Its low molecular weight, limited number of hydrogen bond donors and acceptors, and low number of rotatable bonds suggest favorable characteristics for oral bioavailability and membrane permeability. Studies on other pyrazolopyridine derivatives have utilized SwissADME to confirm compliance with Lipinski's criteria, reinforcing the potential of this scaffold in drug design. acs.orgmdpi.com
Computer-Aided Drug Design (CADD) and Scaffold Hopping Methodologies
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to identify, design, and optimize bioactive compounds. nih.gov For scaffolds like pyrazolopyridine, CADD is instrumental in exploring structure-activity relationships (SAR) and guiding synthetic efforts. researchgate.net Methods such as molecular docking are used to predict the binding orientation and affinity of a ligand to a specific protein target. In studies involving 1H-pyrazolo[3,4-b]pyridine derivatives, molecular docking was used to understand how these molecules interact with the active site of target kinases like TANK-binding kinase 1 (TBK1), revealing key hydrogen bonds and other interactions that contribute to their inhibitory activity. nih.gov
Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, core while retaining its biological activity. niper.gov.inchemrxiv.org The goal is to discover new compounds with improved properties, such as enhanced potency, better selectivity, more favorable ADME profiles, or novel intellectual property status. niper.gov.in
The pyrazolo[3,4-b]pyridine scaffold, an isomer of the title compound's core, has been successfully employed in scaffold hopping strategies. For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, researchers used a scaffold hopping approach to replace the core of existing inhibitors with the pyrazolo[3,4-b]pyridine ring system. nih.govrsc.org This strategy was guided by CADD, which suggested that the pyrazole portion could serve as a hydrogen bond center, while the pyridine ring could form favorable π–π stacking interactions within the kinase's active site. nih.gov This rational design approach led to the synthesis of novel pyrazolo[3,4-b]pyridine derivatives with potent inhibitory activity in the nanomolar range. nih.govrsc.org Similarly, this scaffold has been used to design inhibitors for other kinases, such as Fibroblast Growth Factor Receptors (FGFRs), demonstrating its versatility. nih.gov
These examples highlight how CADD and scaffold hopping are powerful, synergistic methodologies. By applying these techniques to the 1H-Pyrazolo[4,3-b]pyridine core, it is conceivable that novel derivatives could be designed to target a wide range of biological targets with therapeutic potential.
Applications and Translational Research of 1h Pyrazolo 4,3 B Pyridine 3 Carbonitrile
Role as Pharmaceutical Intermediates for Kinase Inhibitors and Other Drug Candidates
The 1H-pyrazolo[4,3-b]pyridine core is a foundational structure in the synthesis of various biologically active molecules, most notably kinase inhibitors. While direct data on 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is specific, a closely related compound, 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, is identified as a crucial pharmaceutical intermediate. A Chinese patent discloses a preparation method for this ester, highlighting its role as a key intermediate in the synthesis of a variety of kinase inhibitors. nih.gov This suggests that the 3-carbonitrile analogue likely shares a similar utility, as the carbonitrile and ester functional groups can often be synthetically interconverted or serve as precursors for similar pharmacophores.
The broader pyrazolopyridine family, which includes the [4,3-b] isomer, is well-regarded for its versatility in medicinal chemistry. These scaffolds are instrumental in creating compounds that target tyrosine kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in cancer. The structural rigidity and specific geometry of the pyrazolopyridine nucleus make it an ideal framework for designing inhibitors that can fit into the ATP-binding pocket of kinases. Furthermore, the 1H-pyrazolo[4,3-b]pyridine core is a recognized structural component in various other bioactive molecules, underscoring its importance as a versatile intermediate in pharmaceutical research and development. haihepharma.com
Potential for Development into Novel Therapeutic Agents
The 1H-pyrazolo[4,3-b]pyridine scaffold has been successfully leveraged to develop potent and selective inhibitors for a range of therapeutic targets beyond kinases. Research has demonstrated the potential of derivatives of this core structure in oncology, neurodegenerative disorders, and immunotherapy.
One notable application is in cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as novel, small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. nih.gov This signaling pathway is a major immune checkpoint that cancer cells exploit to evade the immune system. The most potent compound from this series, designated D38, demonstrated significant inhibitory activity with an IC50 value of 9.6 nM in a biochemical assay and an EC50 value of 1.61 μM in a cell-based assay. nih.gov This work identifies the 1H-pyrazolo[4,3-b]pyridine scaffold as a promising foundation for developing oral small-molecule alternatives to monoclonal antibody therapies that target the PD-1/PD-L1 axis. nih.gov
Furthermore, the scaffold is the basis for Glumetinib (SCC244), a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase, which is implicated in various cancers. haihepharma.com Derivatives have also been investigated as inhibitors of phosphodiesterase 1 (PDE1) for the potential treatment of neurodegenerative and psychiatric disorders. nih.gov Other research has explored this class of compounds as antagonists for corticotropin-releasing factor receptor type-1 (CRF1) and interleukin-2 (B1167480) inducible T-cell kinase (Itk) inhibitors, highlighting the broad therapeutic potential of the 1H-pyrazolo[4,3-b]pyridine core. haihepharma.com
| Therapeutic Target | Compound Class | Potential Indication | Key Findings |
|---|---|---|---|
| PD-1/PD-L1 Interaction | 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives | Cancer Immunotherapy | Compound D38 identified as a potent inhibitor (IC50 = 9.6 nM). nih.gov |
| c-Met (HGFR) | Glumetinib | Non-Small Cell Lung Cancer (NSCLC) | A highly selective inhibitor with potential antineoplastic activity. haihepharma.com |
| Phosphodiesterase 1 (PDE1) | 1H-pyrazolo[4,3-b]pyridine derivatives | Neurodegenerative & Psychiatric Disorders | Identified as effective PDE1 inhibitors. nih.gov |
| PEX14-PEX5 Protein-Protein Interaction | Pyrazolo[4,3-c]pyridine derivatives* | Trypanosomiasis | First-in-class inhibitors that kill Trypanosoma parasites in vitro. acs.org |
*Note: While the PEX14-PEX5 inhibitor is a [4,3-c] isomer, it demonstrates the broader applicability of the pyrazolopyridine scaffold in targeting protein-protein interactions.
Combination Therapies and Synergistic Effects
The development of targeted therapies based on scaffolds like 1H-pyrazolo[4,3-b]pyridine opens up possibilities for their use in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. For instance, inhibitors of the c-Met pathway, such as Glumetinib, are being investigated in combination with EGFR inhibitors for non-small cell lung cancer (NSCLC) where MET amplification is a known resistance mechanism to EGFR-targeted therapies. nih.govamegroups.org Similarly, small-molecule PD-L1 inhibitors derived from the 1H-pyrazolo[4,3-b]pyridine scaffold could potentially be used in synergy with chemotherapy, radiation, or other targeted drugs to improve anti-tumor immune responses.
However, based on currently available academic literature, specific studies detailing the synergistic effects or formalized combination therapy trials involving this compound or its direct derivatives are limited. The exploration of such combinations remains a logical and promising future direction for the clinical translation of this class of compounds.
Patent Landscape and Commercial Implications
The patent landscape for 1H-pyrazolo[4,3-b]pyridine derivatives indicates a significant level of innovation and commercial interest in this chemical space. The existence of patents covering the synthesis and application of these compounds underscores their perceived value as pharmaceutical assets.
For example, international patent WO2019121885A1 specifically claims 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors for use in treating neurodegenerative and psychiatric disorders, highlighting a clear commercial development path. nih.gov Another patent, CN102911174A, protects the synthesis method for a key intermediate, 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, which is used to produce various kinase inhibitors. nih.gov This type of process patent is crucial for securing the commercial manufacturing of drug candidates.
The active patenting of specific compounds like Glumetinib and the filing of patents for new therapeutic applications, such as PD-1/PD-L1 inhibition, demonstrate that both foundational scaffolds and novel drug candidates based on the 1H-pyrazolo[4,3-b]pyridine core are subjects of intense research and development by pharmaceutical and biotechnology companies. nih.govhaihepharma.com This trend suggests a strong belief in the commercial potential of this compound class to yield new medicines for a variety of diseases.
Q & A
Q. What are the common synthetic routes for 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves cyclization or condensation reactions. For example, substituted pyrazolo[4,3-b]pyridines can be synthesized via:
- Multi-component reactions (MCRs): Combining aldehydes, malononitrile, and heterocyclic thiols under catalysis (e.g., Tröger’s base Schiff bases) to form fused pyridine-carbonitrile scaffolds .
- Functionalization of precursors: Reacting halogenated intermediates (e.g., 7-bromo-1H-pyrazolo[4,3-b]pyridine) with carbonitrile sources under palladium catalysis .
Optimization: Adjusting solvent polarity (e.g., acetic acid for cyclization), temperature (reflux vs. room temperature), and catalyst loading improves yield and purity. For instance, using dry methylene chloride and trifluoroacetic acid in azide coupling reactions enhances regioselectivity .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing pyrazole vs. pyridine protons) and confirms regiochemistry .
- HRMS: Validates molecular weight and detects isotopic patterns for carbonitrile groups (e.g., exact mass ~144.044 g/mol) .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding interactions, as seen in 3-methyl-1-phenyl derivatives .
- LogP determination: Measured via HPLC or computational tools (e.g., LogP = 0.83 ± 0.1) to assess lipophilicity for drug design .
Q. How do structural modifications influence its biological activity?
- Pyrazole positioning: The 1H-pyrazolo[4,3-b]pyridine scaffold provides a planar structure for target binding. Substitutions at the 3-carbonitrile position enhance interactions with hydrophobic enzyme pockets (e.g., c-Met kinase inhibition) .
- Electron-withdrawing groups: Nitrile (-CN) groups increase electrophilicity, improving binding to cysteine residues in targets like mGlu4 receptors .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in multi-step reactions?
- Parallel reaction screening: Test catalysts (e.g., Pd(PPh₃)₄ vs. CuI) for cross-coupling steps to minimize side products .
- Flow chemistry: Continuous flow systems improve heat/mass transfer in exothermic cyclization steps, reducing decomposition .
- In situ monitoring: Use FTIR or Raman spectroscopy to track intermediates and adjust reaction parameters dynamically .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
- Off-target profiling: Use kinase selectivity panels or proteome-wide screens to identify confounding targets (e.g., c-Met vs. VEGFR2 inhibition) .
Q. What computational methods predict the compound’s pharmacokinetics and target binding?
- Molecular docking: Simulate interactions with mGlu4’s allosteric pocket using Glide or AutoDock to prioritize derivatives with higher binding scores .
- QSAR modeling: Correlate substituent electronegativity (e.g., -CF₃ vs. -CN) with LogP and IC₅₀ values to design brain-penetrant candidates .
- MD simulations: Assess stability of protein-ligand complexes over 100 ns trajectories to validate binding modes .
Q. What strategies improve in vivo bioavailability and reduce toxicity?
- Prodrug design: Mask the carbonitrile group as a tert-butyl carbamate to enhance solubility and reduce hepatic oxidation .
- Formulation optimization: Use nanocarriers (e.g., PEGylated liposomes) to improve plasma half-life, as demonstrated in preclinical rodent models .
- Metabolic profiling: Identify cytochrome P450 metabolites via LC-MS/MS to mitigate off-target effects (e.g., CYP3A4-mediated degradation) .
Q. How are enantiomeric impurities controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
